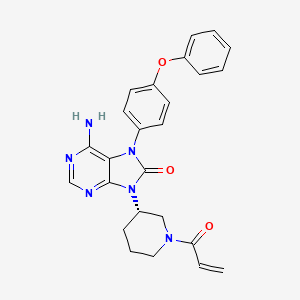

K-Ras G12C-IN-1

Overview

Description

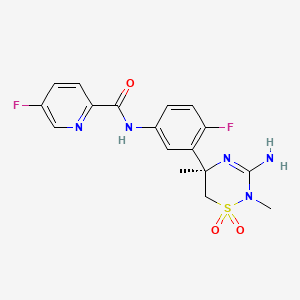

K-Ras G12C-IN-1 is a novel and irreversible inhibitor of the mutant K-ras G12C . The K-Ras protein is part of the RAS/MAPK pathway and relays signals from outside the cell to the cell’s nucleus . The G12C mutation in the KRAS gene can be directly inhibited .

Synthesis Analysis

The synthesis of this compound involves the use of structure-based design and custom library synthesis and screening platforms . The preparation steps involved the addition of hydrogens, optimization of the hydrogen bond networks, filling in missing side chains using prime, and assigning protonation states of histidine residues using PROPKA at a pH of 7.0 .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves the interaction of the K-Ras protein with guanosine triphosphate (GTP) and guanosine diphosphate (GDP) molecules . The G12C mutation changes the electrostatic charge distribution of the active site .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the interaction of the K-Ras protein with GTP and GDP molecules . The G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .

Mechanism of Action

Safety and Hazards

Future Directions

The future of K-Ras G12C-IN-1 looks promising. There is an increasing body of evidence that KRAS G12C inhibitors can be effective in colorectal cancer alone or in combination with other therapies . The key purpose of ongoing research is to convey a thorough account of the KRAS G12C preclinical and clinical research landscape that has led to our present understanding of treating KRAS G12C-mutant cancers .

properties

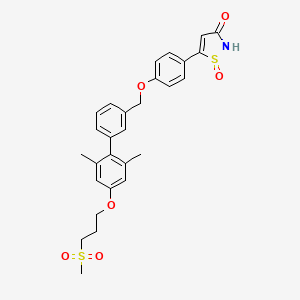

IUPAC Name |

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)